molecular formula C19H17NO4S B7756314 N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide

N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide

Cat. No.: B7756314
M. Wt: 355.4 g/mol
InChI Key: VUCIARNXLNJDCP-UHFFFAOYSA-N
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Description

N-(4-Acetylphenyl)-4-methoxynaphthalene-1-sulfonamide is a synthetic sulfonamide derivative designed for advanced biochemical and pharmacological research. This compound features a naphthalene ring system linked to a 4-acetylphenyl group via a sulfonamide bridge, a structure known to facilitate significant electrostatic and hydrogen-bonding interactions with protein targets . Sulfonamide-based compounds are extensively investigated in medicinal chemistry for their ability to inhibit key enzymes and protein-protein interactions . Specifically, naphthalene sulfonamide analogues have been identified as promising scaffolds in oncology research, showing potential as inhibitors of the Myeloid cell leukemia 1 (Mcl-1) protein . Mcl-1 is an anti-apoptotic protein that promotes cancer cell survival and is a validated target for overcoming resistance to chemotherapeutics; small-molecule inhibitors that bind to its BH3 groove can reactivate programmed cell death in malignant cells . Researchers can utilize this chemical as a key intermediate or precursor in the synthesis of more complex molecules for drug discovery programs. The molecular structure is conducive to further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human consumption.

Properties

IUPAC Name

N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S/c1-13(21)14-7-9-15(10-8-14)20-25(22,23)19-12-11-18(24-2)16-5-3-4-6-17(16)19/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCIARNXLNJDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method A: Pyridine-Mediated Sulfonylation in DMF

Procedure

  • Reactants :

    • 4-Methoxynaphthalene-1-sulfonyl chloride (1.0 equiv)

    • 4-Acetylaniline (1.2 equiv)

    • Pyridine (1.5 equiv, as base and catalyst)

    • DMF (solvent)

  • Reaction Conditions :

    • Dissolve 4-acetylaniline in anhydrous DMF.

    • Add pyridine dropwise under nitrogen atmosphere.

    • Slowly introduce 4-methoxynaphthalene-1-sulfonyl chloride at 0°C.

    • Warm to room temperature and stir for 12 hours.

  • Workup :

    • Evaporate DMF under reduced pressure.

    • Wash residue with chloroform and diethyl ether.

    • Recrystallize from ethanol to obtain pure product.

Key Data

ParameterValueSource
Yield68–82%
Reaction Time12 hours
PurificationEthanol recrystallization

Mechanistic Insight
Pyridine neutralizes HCl generated during sulfonamide formation, driving the reaction to completion. The polar aprotic nature of DMF stabilizes the transition state, enhancing reactivity.

Method B: Lithium Hydride (LiH)-Assisted Synthesis

Procedure

  • Reactants :

    • 4-Methoxynaphthalene-1-sulfonyl chloride (1.0 equiv)

    • 4-Acetylaniline (1.1 equiv)

    • Lithium hydride (1.3 equiv, as base)

    • DMF (solvent)

  • Reaction Conditions :

    • Suspend LiH in anhydrous DMF.

    • Add 4-acetylaniline and stir for 30 minutes.

    • Introduce sulfonyl chloride portionwise at 0°C.

    • Heat to 60°C for 6 hours.

  • Workup :

    • Quench with ice-cold water.

    • Extract with ethyl acetate, dry over Na₂SO₄.

    • Concentrate and purify via silica gel chromatography.

Key Data

ParameterValueSource
Yield75–85%
Reaction Time6 hours
Temperature60°C

Advantages
LiH, a stronger base than pyridine, ensures rapid deprotonation of the amine, accelerating sulfonamide bond formation. This method is ideal for sterically hindered amines.

Method C: Phase-Transfer Catalyzed Synthesis

Procedure

  • Reactants :

    • 4-Methoxynaphthalene-1-sulfonyl chloride (1.0 equiv)

    • 4-Acetylaniline (1.0 equiv)

    • Tetrabutylammonium bromide (TBAB, 0.1 equiv)

    • Aqueous NaOH (10%, 2.0 equiv)

    • Dichloromethane (solvent)

  • Reaction Conditions :

    • Mix sulfonyl chloride and 4-acetylaniline in dichloromethane.

    • Add TBAB and NaOH solution.

    • Stir vigorously at room temperature for 4 hours.

  • Workup :

    • Separate organic layer, wash with brine.

    • Dry and evaporate solvent.

    • Recrystallize from hexane/ethyl acetate.

Key Data

ParameterValueSource
Yield70–78%
Reaction Time4 hours
Catalyst Loading10 mol% TBAB

Rationale
TBAB facilitates interfacial transfer of hydroxide ions, enabling efficient sulfonylation in biphasic systems. This method reduces organic solvent use and is scalable.

Comparative Analysis of Synthesis Methods

Table 1: Optimization of Reaction Parameters

MethodBase/CatalystSolventTemp (°C)Yield (%)Purity (%)
APyridineDMF2568–8298
BLiHDMF6075–8595
CTBAB/NaOHDCM2570–7897

Critical Observations

  • Method B achieves the highest yields due to the strong basicity of LiH, but requires elevated temperatures.

  • Method C offers environmental benefits with aqueous-phase conditions but marginally lower yields.

  • Method A balances ease of setup and yield, making it suitable for lab-scale synthesis.

Characterization and Analytical Data

Spectroscopic Characterization

Infrared (IR) Spectroscopy

  • Sulfonamide S=O Stretching : 1315–1170 cm⁻¹ (asymmetric and symmetric).

  • Acetyl C=O Stretching : 1700–1728 cm⁻¹.

  • Methoxy C-O Stretching : 1240–1260 cm⁻¹.

¹H NMR (400 MHz, CDCl₃)

  • Naphthalene Protons : δ 7.8–8.5 (m, 7H, aromatic).

  • Acetyl Group : δ 2.6 (s, 3H, COCH₃).

  • Methoxy Group : δ 3.9 (s, 3H, OCH₃).

¹³C NMR

  • Sulfonamide Carbon : δ 118–120 (SO₂N).

  • Acetyl Carbon : δ 208 (C=O).

  • Methoxy Carbon : δ 56 (OCH₃).

Challenges and Mitigation Strategies

  • Hydrolysis of Sulfonyl Chloride :

    • Use anhydrous solvents and inert atmosphere to prevent moisture ingress.

  • Byproduct Formation :

    • Maintain stoichiometric excess of amine (1.1–1.2 equiv) to suppress di-sulfonylation.

  • Purification Difficulties :

    • Recrystallization from ethanol or ethyl acetate/hexane yields pure product .

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 4-hydroxy-naphthalene-1-sulfonamide derivatives.

    Reduction: Formation of 4-(1-hydroxyethyl)phenyl-4-methoxynaphthalene-1-sulfonamide.

    Substitution: Formation of various substituted sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of sulfonamide derivatives, including N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide. Research indicates that these compounds can inhibit carbonic anhydrases (CA), which are enzymes often overexpressed in tumors. The inhibition of CA IX isozyme has shown promise in reducing tumor growth under hypoxic conditions, making these compounds valuable in cancer therapy .

Case Study: Inhibition of CA Isoforms

A series of sulfonamide derivatives were synthesized and evaluated for their ability to inhibit CA isoforms. Notably, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

CompoundCA Isoform InhibitionIC50 (μM)
7gCA IX1.3
7hCA IX2.1

Anti-inflammatory Properties

Sulfonamides have historically been recognized for their anti-inflammatory effects. The compound this compound may exhibit similar properties, potentially serving as a lead compound for developing new anti-inflammatory drugs. The presence of the sulfonamide group enhances the compound's ability to modulate inflammatory pathways .

Case Study: Development of Anti-inflammatory Agents

Research into phosphonate-containing analogs of anti-inflammatory compounds has demonstrated improved bioavailability and potency. These findings suggest that modifications to the sulfonamide structure could enhance its therapeutic efficacy .

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties, particularly against bacterial infections. This compound could be evaluated for its spectrum of activity against various pathogens, contributing to the development of new antibiotics.

Case Study: Efficacy Against Bacterial Strains

Studies have shown that sulfonamide derivatives can effectively inhibit the growth of specific bacterial strains, including those resistant to traditional antibiotics. Further research is needed to explore the full antimicrobial potential of this compound .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of sulfonamide derivatives. Modifications in the chemical structure can significantly impact biological activity, pharmacokinetics, and toxicity profiles.

Table: SAR Insights for Sulfonamides

Structural FeatureImpact on Activity
Sulfonamide GroupEnhances antibacterial activity
Acetyl SubstituentIncreases lipophilicity
Methoxy GroupModulates solubility

Future Directions and Research Needs

The applications of this compound warrant further investigation in multiple areas:

  • In vivo Studies : To assess the pharmacodynamics and pharmacokinetics in animal models.
  • Combination Therapies : Evaluating synergistic effects with existing chemotherapeutics.
  • Mechanistic Studies : Understanding the molecular pathways affected by this compound.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects. The acetylphenyl moiety may also contribute to the compound’s activity by enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-(4-Acetylphenyl)-4-methylbenzenesulfonamide
  • Structure : Benzene ring substituted with a methyl group (instead of methoxy) at position 3.
  • Synthesis: Prepared via reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride in dichloromethane using pyridine as a catalyst .
  • Properties: Lower molecular weight (303.36 g/mol vs. 305.35 g/mol for the methoxy analog) due to the smaller methyl substituent.
N-(4-Nitronaphthalen-1-yl)-4-methoxybenzenesulfonamide
  • Structure : Naphthalene ring substituted with a nitro group at position 4 and methoxy at position 1.
  • Synthesis : Derived from nitro-substituted naphthalene precursors via hydrogenation and sulfonylation .

Variations in the Sulfonamide-Linked Group

N-(4-Acetylphenyl)-1-azepanesulfonamide
  • Structure : Azepane (a seven-membered saturated ring) replaces the naphthalene system.
  • Properties : The azepane ring increases molecular flexibility and alters solubility profiles. Molecular weight is 296.39 g/mol, slightly lower than the naphthalene-based target compound .
Sulfonamide-Chalcone Hybrids
  • Structure : Derived from N-(4-acetylphenyl)benzenesulfonamide via Claisen-Schmidt condensation with aldehydes.
  • Properties: Chalcone hybrids exhibit extended conjugation, enhancing UV absorption and cytotoxicity. For example, derivatives with nitrobenzaldehyde show improved anticancer activity compared to non-hybrid sulfonamides .

Crystallographic and Conformational Comparisons

Property Target Compound 4-Methyl Analog Chalcone Hybrid
Dihedral Angle 86.56° Not reported Variable (depends on substituents)
Hydrogen Bonding N–H⋯O, C–H⋯O Likely weaker Additional C=O⋯H interactions
Crystal Packing [010] chains Less defined Layered structures

Biological Activity

N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article reviews the synthesis, structural features, and biological properties of this compound, drawing on various studies to present a comprehensive overview.

1. Chemical Structure and Synthesis

The compound this compound features a sulfonamide group attached to a naphthalene backbone, which is known for enhancing biological activity. The synthesis typically involves the reaction of naphthalene derivatives with sulfonamide precursors, followed by acetylation at the para position of the phenyl group.

2.1 Anticancer Properties

Research has indicated that sulfonamide derivatives exhibit significant anticancer activity. In vitro studies have demonstrated that compounds similar to this compound can inhibit the proliferation of various cancer cell lines. For instance, naphthoquinone derivatives have shown promising results against human cancer cells, suggesting that modifications in the naphthalene structure can enhance anticancer efficacy .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundMCF-7 (breast cancer)TBD
2-acetyl-3-aminophenyl-naphthoquinoneHeLa (cervical cancer)15
N-(substituted) benzenesulfonamideA375 (melanoma)20

2.2 Enzyme Inhibition

The sulfonamide moiety is known for its ability to inhibit various enzymes, including carbonic anhydrase and certain proteases. Studies have shown that compounds with a similar structure can effectively inhibit α-glucosidase and α-amylase, which are key enzymes in carbohydrate metabolism. The presence of the sulfonamide group significantly enhances the inhibitory activity compared to non-sulfonamide counterparts .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
This compoundα-AmylaseTBD
p-Sulfonamidochalconeβ-Glucosidase12.4
m-Sulfonamidochalconeα-Glucosidase15.6

3. Case Studies and Research Findings

Several studies have explored the biological activities of sulfonamides and their derivatives:

  • Antitumor Activity : A study on naphthoquinone derivatives indicated that structural modifications could enhance their anticancer properties, with some compounds demonstrating IC50 values in the low micromolar range against various cancer cell lines .
  • Antimicrobial Effects : Research has shown that compounds with similar structural features exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential as therapeutic agents .

4.

This compound shows promise as a biologically active compound with potential applications in cancer therapy and enzyme inhibition. Further research is necessary to fully understand its mechanisms of action and optimize its therapeutic efficacy.

Q & A

Q. What are the standard synthetic routes for N-(4-acetylphenyl)-4-methoxynaphthalene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves coupling 4-methoxynaphthalene-1-sulfonyl chloride with 4-aminoacetophenone under controlled conditions. Key steps include:
  • Reagent Selection : Use polar aprotic solvents (e.g., dimethylformamide or dimethyl sulfoxide) to stabilize intermediates and enhance reactivity .
  • Coupling Agents : Catalysts like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) facilitate amide bond formation .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures purity.
  • Yield Optimization : Temperature control (0–25°C) and inert atmospheres prevent side reactions .

Q. Which spectroscopic and crystallographic methods confirm the compound’s structural integrity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks, with characteristic shifts for sulfonamide (–SO2_2NH–) and acetyl groups (~2.5 ppm for CH3_3) .
  • X-ray Crystallography : Single-crystal analysis determines bond lengths, angles, and packing. For example, the dihedral angle between aromatic rings in related sulfonamides is ~86.56°, confirmed via SHELXL refinement .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 305.35 for a related analog) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :
  • Software Tools : SHELXL’s robust refinement algorithms handle twinned or weak data. Features like restraints for anisotropic displacement parameters improve model accuracy .
  • Validation Metrics : Monitor R-factors (e.g., R < 0.05 for high-quality data) and residual electron density maps to identify misplaced atoms .
  • Data Collection : Use high-resolution synchrotron sources to reduce noise. For example, a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) provides reliable datasets .

Q. What strategies optimize reaction yield and purity in sulfonamide coupling?

  • Methodological Answer :
  • Solvent Screening : Test DMF vs. THF for solubility differences; DMF often enhances nucleophilic attack on sulfonyl chlorides .
  • Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to amine to account for hydrolysis side reactions .
  • In Situ Monitoring : TLC or HPLC tracks reaction progress, enabling timely quenching (e.g., with aqueous NaHCO3_3) .

Q. How do QSAR studies guide the design of sulfonamide derivatives for biological activity?

  • Methodological Answer :
  • Descriptor Selection : Calculate logP, polar surface area, and H-bond donor/acceptor counts to predict membrane permeability .
  • Biological Assays : Correlate structural features (e.g., methoxy group position) with enzyme inhibition (e.g., carbonic anhydrase) using IC50_{50} values .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses in target proteins, guiding substituent modifications .

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